1-Chlorobutane

Catalog No.
S589405
CAS No.
109-69-3
M.F
C4H9Cl
C4H9Cl
CH3(CH2)3Cl
M. Wt
92.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobutane

CAS Number

109-69-3

Product Name

1-Chlorobutane

IUPAC Name

1-chlorobutane

Molecular Formula

C4H9Cl
C4H9Cl
CH3(CH2)3Cl

Molecular Weight

92.57 g/mol

InChI

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3

InChI Key

VFWCMGCRMGJXDK-UHFFFAOYSA-N

SMILES

CCCCCl

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER
Solubility in water, g/l at 25 °C: 0.87 (practically insoluble)

Synonyms

1-Butylchloride; 1-Chlorobutane; Butyl Chloride; Chlorobutane; NSC 8419; n-Butyl Chloride; n-Chlorobutane; n-Propylcarbinyl Chloride

Canonical SMILES

CCCCCl

Solvent and Intermediate

-Chlorobutane acts as a versatile solvent in various scientific experiments. Its non-polar nature allows it to dissolve non-polar substances, including lipids, fats, and oils, making it valuable for:

  • Extracting and purifying biomolecules like proteins and lipids from biological samples [Source: National Institutes of Health, ]
  • Studying the behavior of hydrophobic molecules in solution

Moreover, 1-chlorobutane serves as a vital intermediate in the synthesis of numerous organic compounds due to its reactive chlorine atom. It readily participates in various chemical reactions, including:

  • Alkylation reactions to introduce a butyl group (CH3CH2CH2CH2-) into other molecules [Source: Royal Society of Chemistry, ]
  • Preparation of organometallic compounds containing metal-carbon bonds [Source: American Chemical Society, ]

Analytical Chemistry

-Chlorobutane plays a role in analytical chemistry techniques, particularly:

  • High-performance liquid chromatography (HPLC): It can act as a mobile phase component in HPLC for separating and analyzing various organic compounds [Source: Shimadzu, ]
  • Spectrophotometry: It can be used as a solvent for preparing solutions for analysis using techniques like ultraviolet-visible (UV-Vis) spectroscopy [Source: Thermo Fisher Scientific, ]

Environmental Testing

-Chlorobutane's presence can be indicative of environmental contamination, making it a target molecule in:

  • Monitoring air and water quality for the presence of industrial pollutants [Source: Environmental Protection Agency, ]
  • Identifying potential sources of environmental contamination [Source: Agency for Toxic Substances and Disease Registry, ]

1-Chlorobutane, with the chemical formula CH₃(CH₂)₃Cl, is an alkyl halide characterized as a colorless, flammable liquid. It has a boiling point of approximately 77-78 °C and a density of 0.886 g/cm³, making it less dense than water. This compound is known for its sharp odor and is classified as highly flammable, with the potential to form explosive mixtures with air. Its solubility in water is minimal, at about 0.7% at 12 °C .

1-Chlorobutane is a flammable liquid with a low flash point, posing a fire hazard. Its vapors are irritating to the eyes and respiratory system. Additionally, prolonged or repeated exposure can cause central nervous system depression [].

  • Flammability: Highly flammable liquid and vapor [].
  • Toxicity: Inhalation and skin contact can be harmful [].
Typical of alkyl halides. One notable reaction is its conversion to n-butyllithium when reacted with lithium metal:

2Li+CH3(CH2)3ClCH3(CH2)3Li+LiCl2\text{Li}+\text{CH}_3(\text{CH}_2)_3\text{Cl}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{Li}+\text{LiCl}

Additionally, it can undergo free-radical chlorination, where chlorine replaces hydrogen atoms on the butane backbone, leading to the formation of dichlorinated products. The relative abundance of these products varies, with 1,3-dichlorobutane being the most prevalent .

While specific biological activities of 1-chlorobutane are not extensively documented, it has been noted for its use as an antihelmintic agent in veterinary medicine. Its interaction with biological systems may involve toxicity due to its flammability and potential irritative effects on skin and mucous membranes .

1-Chlorobutane can be synthesized through several methods:

  • Chlorination of Butane: Chlorination of butane using chlorine gas can yield 1-chlorobutane along with other chlorinated products.
  • Reaction with Hydrogen Chloride: Treatment of 1-butanol with hydrogen chloride or hydrochloric acid at elevated temperatures (around 100 °C) can produce 1-chlorobutane, often facilitated by catalysts like zinc chloride .
  • Halogenation: Utilizing sulfuryl chloride in a free-radical chain reaction can also lead to the production of dichlorobutane from 1-chlorobutane .

1-Chlorobutane serves multiple roles in the chemical industry:

  • Solvent: It is commonly used as a solvent in high-performance liquid chromatography and spectrophotometry.
  • Intermediate: It acts as an intermediate in the synthesis of various organic chemicals, including ionic liquids.
  • Alkylating Agent: It is employed as a butylating agent in organic synthesis and the manufacture of butyl cellulose.
  • Extraction Solvent: In forensic toxicology, its low density allows it to float above aqueous layers for effective extraction processes .

The reactivity profile of 1-chlorobutane indicates that it is incompatible with strong bases and oxidizing agents. It reacts slowly with water, producing hydrochloric acid over time. It can also react with aluminum and magnesium, emitting phosgene gas upon decomposition when heated . These interactions highlight its potential hazards and necessitate careful handling.

1-Chlorobutane belongs to a family of butyl halides. Here are some similar compounds and their distinguishing features:

Compound NameChemical FormulaKey Characteristics
n-Butyl ChlorideC₄H₉ClPrimary alkyl halide; used similarly as a solvent and reagent.
2-ChlorobutaneC₄H₉ClSecondary alkyl halide; different reactivity due to branching.
1-BromobutaneC₄H₉BrSimilar structure but contains bromine; typically more reactive than chlorinated counterparts.
1-IodobutaneC₄H₉IContains iodine; generally more reactive than both bromine and chlorine analogs.

Uniqueness of 1-Chlorobutane: The primary structure (as opposed to secondary or tertiary) contributes to its specific reactivity patterns and applications in organic synthesis compared to its chlorinated counterparts.

Physical Description

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20 °F. Boiling point 77-78 °C (173 °F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQ

XLogP3

2.6

Exact Mass

92.0392780 g/mol

Monoisotopic Mass

92.0392780 g/mol

Boiling Point

173.3 °F at 760 mmHg (NTP, 1992)
78.5 °C @ 760 mm Hg
77-79 °C

Flash Point

20 °F (NTP, 1992)
15 °F (-9 °C) (Closed Cup)
-12 °C

Heavy Atom Count

5

Vapor Density

3.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.2 (air= 1)
Relative vapor density (air = 1): 3.2

Density

0.8862 at 68 °F (USCG, 1999) - Less dense than water; will float
0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C
Relative density (water = 1): 0.89 (20 °C)

LogP

2.64 (LogP)
log Kow= 2.39
2.82

Odor

Unpleasant

Odor Threshold

Odor Threshold Low: 0.93 [mmHg]
Odor Threshold High: 1.64 [mmHg]
Odor threshold from CHEMINFO
Odor low: 3.3352 mg/cu m; Odor high: 6.3293 mg/cu m

Decomposition

Dangerous; when heated to decomposition, emits highly toxic fumes of phosgene.

Melting Point

-189.6 °F (NTP, 1992)
-123.1 °C
-123 °C

UNII

ZP7R667SGD

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Therapeutic Uses

MEDICATION (VET): ANTHELMINTIC FOR TREATMENT OF ROUND- & TAPEWORMS IN DOGS ...
MEDICATION (VET): Anthelmintic

Vapor Pressure

40 mmHg at 41 °F ; 80.1 mmHg at 68 °F (NTP, 1992)
101.0 [mmHg]
80.1 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 11

Pictograms

Flammable

Flammable

Other CAS

109-69-3
25154-42-1

Associated Chemicals

Butane, 2-chloro (dl);53178-20-4
Butane, 2-chloro (l);78-86-4

Wikipedia

1-Chlorobutane
Azaspirodecanedione

Biological Half Life

0.35 Days

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

IRRADIATION OF ETHYLENE AND HYDROGEN CHLORIDE WITH COBALT 60
PREPD FROM N-BUTYL ALC BY HEATING WITH HYDROCHLORIC ACID & ANHYDROUS ZINC CHLORIDE.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Butane, 1-chloro-: ACTIVE

Analytic Laboratory Methods

The alternating current plasma detector for gas chromatography was shown to be a useful detector for selective organochlorine detection. A standard solution of n-butylchloride (NBC) was chromatographed at an oven temp of 85 °C and a calibration curve was constructed from the response data. The detection limit was determined to be 1.12 ng/sec and the correlation coefficient was 0.998.

Dates

Modify: 2023-08-15
Strong MJ, Garruto RM: Potentiation in the neurotoxic induction of experimental chronic neurodegenerative disorders: N-butyl benzenesulfonamide and aluminum chloride. Neurotoxicology. 1991 Fall;12(3):415-25. [PMID:1745433]
Kim SJ, Dwiatmoko AA, Choi JW, Suh YW, Suh DJ, Oh M: Cellulose pretreatment with 1-n-butyl-3-methylimidazolium chloride for solid acid-catalyzed hydrolysis. Bioresour Technol. 2010 Nov;101(21):8273-9. doi: 10.1016/j.biortech.2010.06.047. Epub 2010 Jul 1. [PMID:20594834]
Malihan LB, Nisola GM, Chung WJ: Brown algae hydrolysis in 1-n-butyl-3-methylimidazolium chloride with mineral acid catalyst system. Bioresour Technol. 2012 Aug;118:545-52. doi: 10.1016/j.biortech.2012.05.091. Epub 2012 May 26. [PMID:22721878]
Amato JS, Chung JY, Cvetovich RJ, Gong X, McLaughlin M, Reamer RA: Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. J Org Chem. 2005 Mar 4;70(5):1930-3. [PMID:15730326]
Kosuge T, Yokota M, Sawanishi H: Photochemical reactions on heterocyclic compounds. I. Nitration of quinoline 1-oxide with nitrosyl chloride and n-butyl nitrite. Chem Pharm Bull (Tokyo). 1965 Dec;13(12):1480-1. [PMID:5866250]
Li Y, Li Y, Niu X, Jie L, Shang X, Guo J, Li Q: Synthesis and antitumor activity of a new mixed-ligand complex di-n-butyl-(4-chlorobenzohydroxamato)tin(IV) chloride. J Inorg Biochem. 2008 Sep;102(9):1731-5. doi: 10.1016/j.jinorgbio.2008.05.002. Epub 2008 May 13. [PMID:18573534]
Foerster EH, Mason MF: Preliminary studies on the use of n-butyl chloride as an extractant in a drug screening procedure. J Forensic Sci. 1974 Jan;19(1):155-62. [PMID:4853734]
Maroz A, Hermann R, Naumov S, Brede O: Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. J Phys Chem A. 2005 Jun 2;109(21):4690-6. [PMID:16833809]
Shibata MA, Nakanishi K, Shibata M, Masui T, Miyata Y, Ito N: Promoting effect of sodium chloride in 2-stage urinary bladder carcinogenesis in rats initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine. Urol Res. 1986;14(4):201-6. [PMID:3787885]
WELTER CJ, JOHNSON DR: Effect of combined arecoline hydrobromide and n-butyl chloride complex on parasites of dogs. J Am Vet Med Assoc. 1962 Jan 1;140:62-4. [PMID:14006079]
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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